2-溴苯基环丙基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

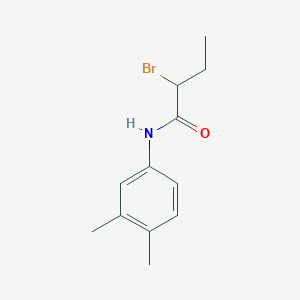

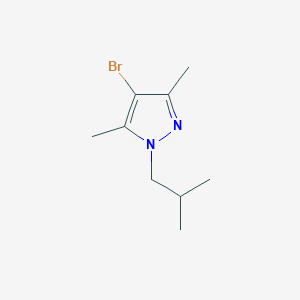

“2-Bromophenyl cyclopropyl ketone” is a chemical compound with the linear formula C12H13BrO . It is also known by the IUPAC name 3-(4-bromophenyl)-1-cyclopropyl-1-propanone . The molecular weight of this compound is 253.14 .

Synthesis Analysis

The synthesis of compounds like “2-Bromophenyl cyclopropyl ketone” often involves transesterification of β-keto esters . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance . The transesterification of β-keto esters is also used in the production of biodiesel .Molecular Structure Analysis

The molecular structure of “2-Bromophenyl cyclopropyl ketone” can be represented by the InChI code: 1S/C12H13BrO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 .Chemical Reactions Analysis

The chemical reactions involving “2-Bromophenyl cyclopropyl ketone” could involve processes such as transesterification . Transesterification is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromophenyl cyclopropyl ketone” are influenced by the presence of a carbonyl group - a carbon-oxygen double bond . This bond is highly polar, making the carbon-oxygen double bond very reactive . The solubility of “2-Bromophenyl cyclopropyl ketone” in water is comparable to that of alcohols and ethers .科学研究应用

正离子促进的电子转移反应

已经探索了2-溴苯基环丙基酮及相关化合物在促进正离子促进的电子转移反应中的潜力。一项研究表明使用三(对溴苯基)氨盐来促进环丙基硅醚的氧化开环反应,从而生成环扩展酮。这种反应展示了2-溴苯基环丙基酮衍生物在通过正离子过程合成复杂有机结构中的实用性,突显了它们在合成有机化学中的价值 (Hasegawa et al., 2009)。

氟烷基化和氟代酮的合成

另一个应用涉及通过环丙烷环裂解反应合成远端氟代酮。利用从羧酸酯衍生的三级环丙醇,研究人员开发了一种合成β-三氟甲基酮的方法。该过程利用铜(II)醋酸盐催化剂和三氟甲烷酸钠进行环丙烷环裂解,展示了该化合物在氟烷基化反应和氟代酮合成中的实用性,这在药物化学和材料科学中具有重要价值 (Konik et al., 2017)。

化酶催化组装和多样化

2-溴苯基环丙基酮衍生物已被用于化酶催化组装和多样化环丙烷支架。通过涉及肌红蛋白催化的高对映选择性和对映选择性构建方法合成了手性环丙烷环,这是药物和生物活性天然产物中的关键药效团。该过程强调了该化合物在开发用于药物发现的新型、光学活性的含环丙烷支架中的重要性 (Nam et al., 2021)。

钯催化芳基化

该化合物还在钯催化的直接芳基化中找到应用,其中一种在C2处带有环丙基酮基团的噻吩成功地被应用。这种反应在C5处具有区域选择性进行,而不会分解环丙基酮取代基,说明了该化合物在促进直接芳基化反应中的实用性。这种过程在合成具有潜在应用于制药和农药的复杂有机分子中起着关键作用 (Beladhria et al., 2013)。

安全和危害

未来方向

The future directions in the research and application of “2-Bromophenyl cyclopropyl ketone” could involve the development of different approaches for the transesterification of β-keto esters . This is due to the increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .

属性

IUPAC Name |

(2-bromophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWGZYWBHPVKBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenyl cyclopropyl ketone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)